molecular formula C9H9BrS B13271187 5-bromo-2,3-dihydro-1H-indene-1-thiol

5-bromo-2,3-dihydro-1H-indene-1-thiol

Cat. No.: B13271187
M. Wt: 229.14 g/mol
InChI Key: VOKLIKWHSKSCNF-UHFFFAOYSA-N
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Description

5-bromo-2,3-dihydro-1H-indene-1-thiol: is an organic compound with the molecular formula C9H9BrS It is a derivative of indene, featuring a bromine atom and a thiol group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-indene-1-thiol typically involves the bromination of 2,3-dihydro-1H-indene-1-thiol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiol group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Hydrogen peroxide in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of new indene derivatives with different functional groups.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of dehalogenated or modified thiol compounds.

Scientific Research Applications

5-bromo-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various indene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-2,3-dihydro-1H-indene-1-thiol depends on its specific application. In biological systems, it may interact with cellular components through its thiol group, which can form covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

5-bromo-2,3-dihydro-1H-indene-1-thiol can be compared with other similar compounds, such as:

    5-bromo-2,3-dihydro-1H-indene-1-one: Similar structure but with a carbonyl group instead of a thiol group.

    5-bromo-2,3-dihydro-1H-indene-1-carbonitrile: Contains a nitrile group instead of a thiol group.

    5-bromo-2,3-dihydro-1H-isoindol-1-one: Features an isoindole ring system with a bromine atom.

The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H9BrS

Molecular Weight

229.14 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1H-indene-1-thiol

InChI

InChI=1S/C9H9BrS/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2

InChI Key

VOKLIKWHSKSCNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1S)C=CC(=C2)Br

Origin of Product

United States

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